2-Butynoyl-coenzyme A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

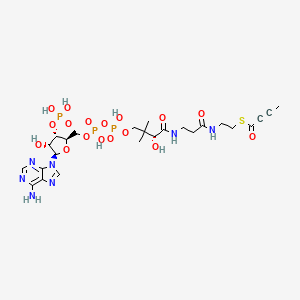

2-Butynoyl-coenzyme A, also known as this compound, is a useful research compound. Its molecular formula is C25H38N7O17P3S and its molecular weight is 833.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biochemical Role and Mechanism

2-Butynoyl-coenzyme A serves as a substrate and inhibitor in several enzymatic reactions. Its role as a reactive substrate analog has been studied extensively, particularly regarding its interaction with enzymes such as HMG-CoA lyase and butyryl-CoA dehydrogenase. These interactions are crucial for understanding metabolic pathways, especially in the context of ketogenesis and fatty acid metabolism.

Enzyme Interactions

-

HMG-CoA Lyase :

- This compound acts as a substrate analog that can influence the activity of HMG-CoA lyase, which is pivotal in ketogenesis. The compound's structural properties allow it to mimic natural substrates, thereby providing insights into enzyme mechanisms and potential mutations that could lead to metabolic disorders .

- Butyryl-CoA Dehydrogenase :

Chemical Genetics Applications

Chemical genetics leverages compounds like this compound to dissect complex signaling pathways. By utilizing this compound as a tool, researchers can explore the roles of specific proteins in cellular processes.

- Signal Transduction Studies :

Potential Therapeutic Implications

The unique properties of this compound extend beyond basic research into potential therapeutic applications.

-

Cancer Research :

- Investigations into the anticancer properties of compounds related to this compound have shown promise in targeting metabolic pathways that are often dysregulated in cancer cells. By inhibiting key enzymes, these compounds may help to slow tumor growth or enhance the efficacy of existing treatments.

- Metabolic Disorders :

Table 1: Enzyme Inhibition Studies with this compound

| Enzyme | Inhibition Type | Observed Effect | Reference |

|---|---|---|---|

| HMG-CoA Lyase | Competitive Inhibition | Reduced activity under specific conditions | |

| Butyryl-CoA Dehydrogenase | Irreversible Inactivation | Complete loss of function |

Table 2: Applications in Cancer Research

Propiedades

Número CAS |

6244-99-1 |

|---|---|

Fórmula molecular |

C25H38N7O17P3S |

Peso molecular |

833.6 g/mol |

Nombre IUPAC |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] but-2-ynethioate |

InChI |

InChI=1S/C25H38N7O17P3S/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32/h12-14,18-20,24,35-36H,6-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t14-,18-,19-,20+,24-/m1/s1 |

Clave InChI |

JVJMBGZQTGXPSX-CITAKDKDSA-N |

SMILES |

CC#CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES isomérico |

CC#CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES canónico |

CC#CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Sinónimos |

2-butynoyl-CoA 2-butynoyl-coenzyme A coenzyme A, butynoyl- |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.